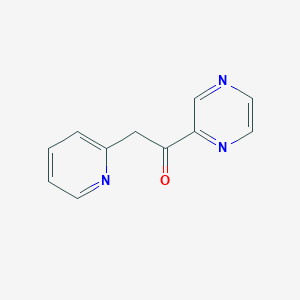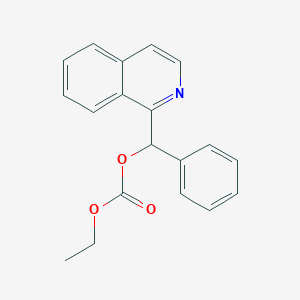![molecular formula C20H17BrN2O5 B12911663 Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- CAS No. 643753-05-3](/img/structure/B12911663.png)
Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are often explored in pharmaceutical research . This compound, with its unique structure, holds potential for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反应分析
Types of Reactions
2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen or add hydrogen to the molecule.
Substitution: Various substituents can be introduced to the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
科学研究应用
2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Hydroxyquinoline: Known for its antimicrobial properties.
Quinazoline: Another heterocyclic compound with diverse biological activities.
Uniqueness
What sets 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid apart is its unique combination of functional groups, which can be tailored for specific applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research .
属性
CAS 编号 |
643753-05-3 |
|---|---|
分子式 |
C20H17BrN2O5 |
分子量 |
445.3 g/mol |
IUPAC 名称 |
2-[2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5/c1-12(20(26)22-11-19(24)25)27-15-5-7-16(8-6-15)28-18-9-3-13-2-4-14(21)10-17(13)23-18/h2-10,12H,11H2,1H3,(H,22,26)(H,24,25) |
InChI 键 |
ZEAOOTYTERCBMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)




![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)
